Ethyl 2-hydroxy-5,5-dimethyl-4-oxo-2-hexenoate
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Overview
Description
Ethyl 2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate is a chemical compound with the molecular formula C10H16O4. This compound is characterized by its molecular structure, which includes a hydroxyl group, a ketone group, and an ester group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ethyl 2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate typically begins with pivalic acid (trimethylacetic acid) as the starting material.
Reaction Steps: The pivalic acid undergoes a series of reactions, including esterification and oxidation, to form the desired compound.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts, to ensure the formation of the target compound.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the compound is produced using large reactors and continuous flow processes to achieve high yields and efficiency.
Purification: The final product is purified through techniques such as distillation and crystallization to obtain a high-purity compound.
Types of Reactions:
Oxidation: Ethyl 2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids and ketones.
Reduction Products: Reduction reactions can produce alcohols and other reduced derivatives.
Substitution Products: Substitution reactions can result in the formation of new esters, ethers, and other functionalized compounds.
Scientific Research Applications
Ethyl 2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate metabolic pathways and enzyme activities.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
Ethyl 2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate is similar to other compounds such as ethyl acetoacetate and ethyl butyrate. it is unique in its structure and reactivity, making it suitable for specific applications. The presence of the hydroxyl and ketone groups in its structure differentiates it from other esters and acids.
Comparison with Similar Compounds
Ethyl acetoacetate
Ethyl butyrate
Pivalic acid
Trimethylacetic acid
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Properties
IUPAC Name |
ethyl 2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-14-9(13)7(11)6-8(12)10(2,3)4/h6,11H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIQXLGAGMBFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=O)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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